![molecular formula C22H28N4O3S B2811614 4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 396724-07-5](/img/structure/B2811614.png)
4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a nitrophenyl group, a thienopyrazole group, and a cyclohexanecarboxamide group. These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The presence of nitrogen in the thienopyrazole and cyclohexanecarboxamide groups would likely result in a molecule with several potential sites for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrophenyl, thienopyrazole, and cyclohexanecarboxamide groups suggest that it would have a relatively high molecular weight .Applications De Recherche Scientifique
Synthesis and Characterization
A study by Hamama et al. (2012) delves into the synthesis and characterization of novel heterocyclic compounds, including derivatives similar to the specified compound, highlighting their antibacterial and antitumor potential. These compounds were characterized using IR, 1H NMR, 13C NMR, and mass spectral data, along with quantum mechanical calculations (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Antimicrobial and Antitumor Activities
The research focuses on exploring the antimicrobial and antitumor activities of synthesized compounds. For instance, studies have shown that certain derivatives exhibit potent antitumor agents (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005). Similarly, compounds related to the specified chemical have been evaluated for their cytotoxic activity against cancer cell lines, indicating promising inhibitory effects on tumor growth (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).
Novel Optical Properties and Conducting Polymers
Research by Soyleyici et al. (2013) on a related derivative showcased novel optical properties and potential applications in conducting polymers. This study provides insights into the versatility of these compounds in materials science, particularly in the development of materials with enhanced stability and optical performance (Soyleyici, Ak, Şahin, Odacı Demikol, & Timur, 2013).
Chemical Structure Analysis
Another aspect of research involves the crystal structure and Hirshfeld surface analysis of similar compounds, which are crucial for understanding the molecular interactions and stability of these chemicals (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016). Such analyses contribute to the deeper understanding of the physical and chemical properties, which are essential for further applications in drug design and materials science.
Mécanisme D'action
Propriétés
IUPAC Name |
4-butyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-2-3-4-15-5-7-16(8-6-15)22(27)23-21-19-13-30-14-20(19)24-25(21)17-9-11-18(12-10-17)26(28)29/h9-12,15-16H,2-8,13-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWORYTWENHFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

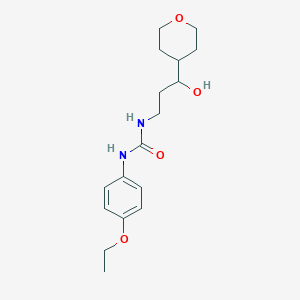
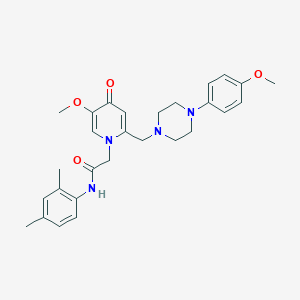
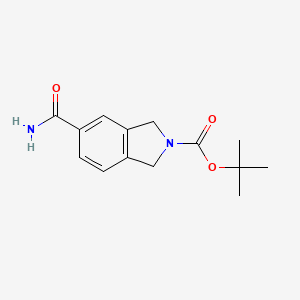
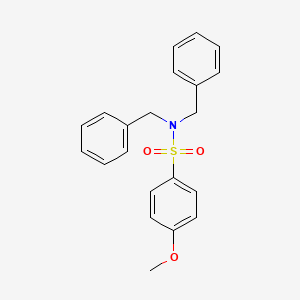

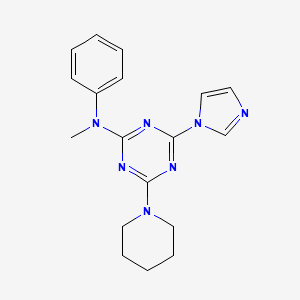

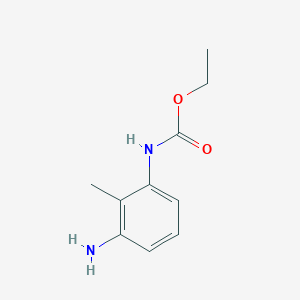
![2-(1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2811548.png)

![4-[(4-bromobenzyl)oxy]-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B2811550.png)


![1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2811554.png)